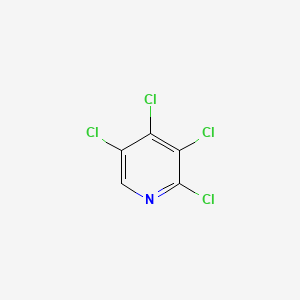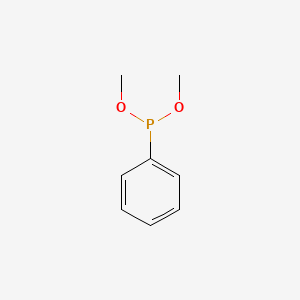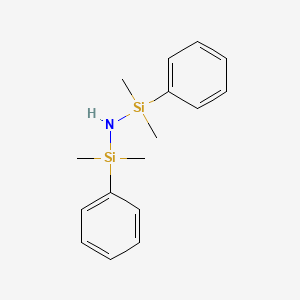
4-Chloroindolin-2-one
Vue d'ensemble
Description
4-Chloroindolin-2-One, also known as 4-chloro-1,3-dihydro-2H-indol-2-one, is a heterocyclic compound with a molecular formula of C8H6ClNO and a molecular weight of 167.59 g/mol . This compound is a derivative of indole, a significant structure in many natural products and pharmaceuticals. It is typically found as a light-yellow to brown powder or crystals .
Applications De Recherche Scientifique
4-Chloroindolin-2-One has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of 4-Chloroindolin-2-One are protein tyrosine kinases (PTK) such as the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) . These receptors play crucial roles in many of the signal transduction processes that control cell growth, differentiation, mitosis, and apoptosis .
Mode of Action
This compound interacts with its targets, the protein tyrosine kinases, by inhibiting their activity . Although the enzyme assay showed a weak inhibition effect against these receptors, the cell-based antitumor activity was promising .
Biochemical Pathways
The inhibition of protein tyrosine kinases by this compound affects various biochemical pathways. These pathways are involved in controlling cell growth, differentiation, mitosis, and apoptosis . The downstream effects of this interaction can lead to the inhibition of tumor growth and proliferation .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties may impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein tyrosine kinases, leading to the disruption of cell growth, differentiation, mitosis, and apoptosis . This can result in the inhibition of tumor growth and proliferation .
Analyse Biochimique
Biochemical Properties
Indolin-2-one derivatives have been synthesized and evaluated for their antitumor activities
Cellular Effects
Some indolin-2-one derivatives have shown promising cell-based antitumor activity
Molecular Mechanism
It is known that indolin-2-one derivatives can inhibit certain protein tyrosine kinases
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroindolin-2-One can be achieved through various methods. One common approach involves the reaction of 4-chloroaniline with isatin in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions . Another method involves the cyclization of 4-chlorophenylhydrazine with ethyl oxalate, followed by hydrolysis and decarboxylation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloroindolin-2-One undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloroindole-2,3-dione.
Reduction: Reduction of this compound can yield 4-chloroindoline.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 4-chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-chloroindole-2,3-dione.
Reduction: 4-chloroindoline.
Substitution: Various substituted indolin-2-ones depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Indolin-2-One: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
5-Chloroindolin-2-One: Similar structure but with the chloro group at the 5-position, leading to different reactivity and biological activity.
6-Chloroindolin-2-One: Another positional isomer with distinct chemical and biological properties.
Uniqueness: 4-Chloroindolin-2-One is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the 4-position enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPDJAXCBZCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363201 | |
| Record name | 4-Chloroindolin-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20870-77-3 | |
| Record name | 4-Chloroindolin-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)



